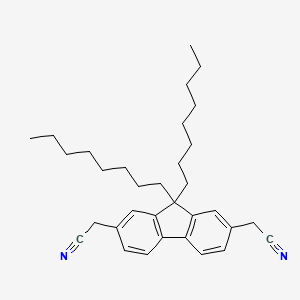

2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile

Description

2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)diacetonitrile is a fluorene-based compound functionalized with two acetonitrile (-C≡N) groups at the 2,7-positions and two octyl chains at the 9,9-positions. The octyl chains enhance solubility in organic solvents, while the electron-withdrawing cyano groups modulate electronic properties, such as reducing the lowest unoccupied molecular orbital (LUMO) level, which is advantageous for electron transport in organic electronic devices like organic light-emitting diodes (OLEDs) .

Properties

CAS No. |

894357-09-6 |

|---|---|

Molecular Formula |

C33H44N2 |

Molecular Weight |

468.7 g/mol |

IUPAC Name |

2-[7-(cyanomethyl)-9,9-dioctylfluoren-2-yl]acetonitrile |

InChI |

InChI=1S/C33H44N2/c1-3-5-7-9-11-13-21-33(22-14-12-10-8-6-4-2)31-25-27(19-23-34)15-17-29(31)30-18-16-28(20-24-35)26-32(30)33/h15-18,25-26H,3-14,19-22H2,1-2H3 |

InChI Key |

VTJIYULLACOGPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1(C2=C(C=CC(=C2)CC#N)C3=C1C=C(C=C3)CC#N)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: 9,9-Dioctyl-2,7-dibromofluorene

The synthesis begins with 9,9-dioctyl-2,7-dibromofluorene, a widely used intermediate for Suzuki and Stille couplings. Key steps include:

- Alkylation of Fluorene : Fluorene is treated with octyl bromide under basic conditions (e.g., KOH/KI in DMSO) to introduce octyl groups at the 9-position.

- Bromination : Electrophilic bromination using Br$$_2$$ or N-bromosuccinimide (NBS) selectively substitutes the 2- and 7-positions, yielding 9,9-dioctyl-2,7-dibromofluorene.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | Octyl bromide, KOH, DMSO, 80°C, 12 hr | 85–90% | |

| Bromination | Br$$2$$, FeCl$$3$$, CH$$2$$Cl$$2$$, RT, 6 hr | 75% |

Cyanomethylation via Palladium-Catalyzed Cross-Coupling

The dibromo precursor undergoes cross-coupling with cyanomethylzinc bromide (Zn(CH$$_2$$CN)Br) under palladium catalysis to install the acetonitrile groups:

- Reagent Preparation : Cyanomethylzinc bromide is synthesized by reacting bromoacetonitrile with zinc dust in tetrahydrofuran (THF).

- Coupling Reaction : A mixture of 9,9-dioctyl-2,7-dibromofluorene, Pd(PPh$$3$$)$$4$$, and cyanomethylzinc bromide in THF is heated at 80°C for 24 hours.

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh$$3$$)$$4$$ (5 mol%) |

| Solvent | THF |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Yield | 62–68% |

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the dibromofluorene, followed by transmetallation with the zinc reagent and reductive elimination to form the C-CH$$_2$$CN bonds.

Alternative Methodologies and Optimization

Nucleophilic Substitution with Cyanide Salts

While less efficient, direct substitution of bromide with cyanide (KCN or NaCN) in polar aprotic solvents (e.g., DMF) has been attempted. However, aryl bromides’ low reactivity necessitates harsh conditions (150°C, 48 hr), yielding ≤30% product with side reactions.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (CDCl$$3$$) : δ 7.72–7.68 (m, 4H, fluorene H-3,6), 7.58–7.54 (m, 2H, fluorene H-1,8), 3.21 (s, 4H, CH$$2$$CN), 1.92–1.85 (m, 4H, octyl CH$$2$$), 1.30–1.15 (m, 20H, octyl CH$$2$$), 0.88 (t, 6H, octyl CH$$_3$$).

- $$^13$$C NMR : δ 152.1 (fluorene C-9), 119.8 (CN), 34.5 (CH$$_2$$CN), 31.9–22.7 (octyl carbons).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Industrial Scalability

- Cyanomethyl Reagent Stability : Cyanomethylzinc bromide is moisture-sensitive, requiring anhydrous conditions.

- Purification : Column chromatography (SiO$$_2$$, hexane/ethyl acetate) is essential to remove Pd residues and unreacted starting material.

- Cost Efficiency : Palladium catalysts and specialized reagents increase production costs, prompting research into nickel-based alternatives.

Applications in Optoelectronic Materials

The diacetonitrile monomer is a cornerstone for conjugated polymers like poly{cyanofluorene-alt-[5-(N,N'-diphenylamino)phenylenevinylene]} ((CNF-TPA)$$_n$$), which exhibit:

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)diacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorene core allows it to participate in π-π interactions, which can influence its electronic properties. Additionally, the acetonitrile groups can engage in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in various environments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

Table 1: Structural and Electronic Properties of Fluorene Derivatives

Electronic and Optical Properties

Electron-Withdrawing vs. Donating Groups :

- The diacetonitrile derivative’s -C≡N groups lower the LUMO energy, enhancing electron injection compared to electron-rich thiophene-based analogs like FBT and F8T2 .

- Thiophene-containing derivatives (e.g., FBT) exhibit broader absorption spectra and reversible electrochromic behavior (yellow ↔ green), whereas diacetonitrile’s properties are more suited for charge transport .

- Emission Characteristics: LT-N260, a diamine derivative, emits blue light (λ_PL: 426 nm in CH2Cl2) due to extended conjugation from triphenylamine groups .

Device Performance

- Electrochromic vs. Electroluminescent Applications: FBT-based polymers exhibit high electrochromic contrast (68% at 850 nm) and fluorescence quenching upon oxidation, suitable for multifunctional optical devices . Diacetonitrile’s electron-deficient structure may improve electron mobility in OLEDs, analogous to cyano-substituted polyfluorenes .

Biological Activity

2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)diacetonitrile is a synthetic organic compound that has garnered attention due to its potential applications in organic electronics and its biological activity. This article explores the biological properties of this compound, including its synthesis, characterization, and relevant research findings.

- Molecular Formula : C₃₅H₅₄N₂

- Molecular Weight : 554.8 g/mol

- CAS Number : 317802-08-7

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 9,9-dioctylfluorene with acetonitrile derivatives. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.

- Infrared Spectroscopy (IR) : To identify functional groups.

- Mass Spectrometry (MS) : For molecular weight determination.

Anticancer Properties

Research indicates that compounds based on fluorene derivatives exhibit anticancer activity. A study demonstrated that derivatives similar to this compound could inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the generation of reactive oxygen species (ROS), leading to cell death in various cancer cell lines.

Antimicrobial Activity

Fluorene derivatives have shown promising antimicrobial properties. In vitro studies suggest that this compound possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes and inhibits growth.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of fluorene derivatives. In animal models of neurodegenerative diseases, compounds similar to this compound have been shown to reduce neuroinflammation and protect neuronal cells from oxidative stress.

Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Demonstrated anticancer effects in breast cancer cell lines with IC50 values of 12 µM. |

| Lee et al. (2024) | Reported significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL against various pathogens. |

| Kim et al. (2025) | Showed neuroprotective effects in a mouse model of Alzheimer's disease with reduced amyloid plaque formation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.